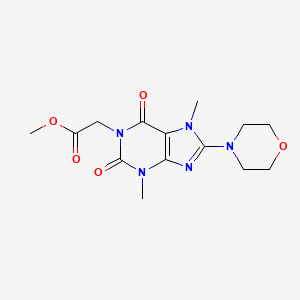
Methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate, also known as MDP or MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that is known to produce euphoria, increased energy, and heightened alertness. The compound is widely studied for its potential therapeutic applications in various scientific research fields.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- Design of Heterocyclic Scaffolds: The morpholine derivative, serving as a "chemical multitalent," is utilized in the synthesis of heterocyclic building blocks. It demonstrates the ease of transformation into valuable heterocyclic compounds like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate, highlighting its versatility in organic synthesis (Pandey, Gaikwad, & Gadre, 2012).
- Synthesis of Antimicrobials: A related morpholine derivative, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, is instrumental in synthesizing potent antimicrobials, indicating its significance in pharmaceutical chemistry (Kumar, Sadashiva, & Rangappa, 2007).
Material Science and Catalysis
- Enhancement of Ethanol Production: Novel morpholinium ionic liquids have been synthesized and used for the pretreatment of rice straw, leading to a significant improvement in enzymatic hydrolysis and ethanol yields. This application underscores the potential of morpholine derivatives in biofuel production and green chemistry initiatives (Kahani, Shafiei, Abdolmaleki, & Karimi, 2017).
Pharmaceutical Applications
- Fungicidal Activity: The synthesis of optically pure stereoisomers of a new broad-spectrum morpholine fungicide demonstrates the pharmaceutical relevance of morpholine derivatives in developing new fungicidal agents (Bianchi, Cesti, Golini, Spezia, Filippini, Garavaglia, & Mirenna, 1992).
properties
IUPAC Name |
methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-16-10-11(15-13(16)18-4-6-24-7-5-18)17(2)14(22)19(12(10)21)8-9(20)23-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWMLHFATSCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

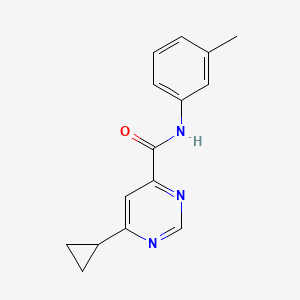
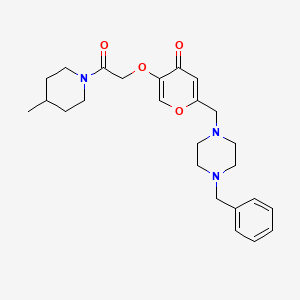
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-3,4,5-trimethoxy-benzamide](/img/structure/B2824055.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2824057.png)
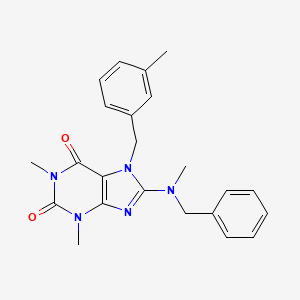
![N-(5-chloro-2-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2824061.png)
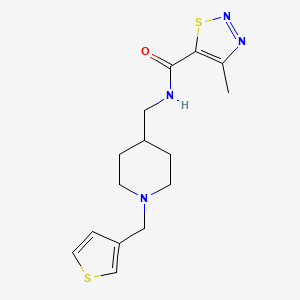

![6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2824064.png)
![N-butyl-1-{3-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2824067.png)
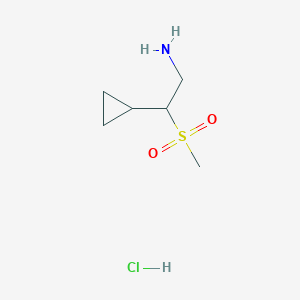

![N-cyclopentyl-1-[4-(isobutyrylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2824073.png)